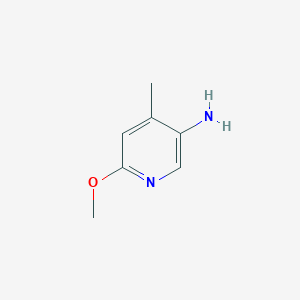

5-Amino-2-methoxy-4-picoline

描述

Contextual Significance in Heterocyclic Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, renowned for their presence in natural products, pharmaceuticals, and agrochemicals. Within this broad class of compounds, 5-Amino-2-methoxy-4-picoline holds particular importance due to the specific positioning of its functional groups. The electron-donating nature of the amino and methoxy (B1213986) groups, combined with the electron-withdrawing character of the pyridine ring nitrogen, creates a unique electronic environment that influences the reactivity and properties of the molecule.

This distinct electronic and structural profile allows for selective chemical transformations, making it a versatile tool for chemists. The amino group can readily participate in reactions such as diazotization, acylation, and alkylation, while the methoxy group can be cleaved to yield a hydroxyl group, providing another point for functionalization. The pyridine ring itself can undergo various substitution reactions, further expanding the synthetic possibilities.

Position as a Key Building Block and Molecular Scaffold in Contemporary Research

The utility of this compound extends across several domains of chemical research, most notably in medicinal chemistry and materials science. Its role as a key building block stems from its ability to serve as a starting material for the construction of larger, more intricate molecular architectures with desired biological or physical properties.

In the realm of medicinal chemistry, this compound is a valuable intermediate in the synthesis of novel therapeutic agents. smolecule.comchemimpex.com The pyridine core is a common feature in many biologically active molecules, and the specific substituents on this compound can be tailored to interact with specific biological targets. For instance, research has shown its utility in developing compounds with potential applications in treating neurological disorders and as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory conditions. chemimpex.comnih.gov

Beyond pharmaceuticals, this compound is also explored in the development of agrochemicals, such as herbicides and pesticides. chemimpex.com Its structural features can be incorporated into molecules designed to have specific activities against agricultural pests or weeds. The compound's favorable properties, including solubility and stability, contribute to its effectiveness in various formulations. chemimpex.com

The table below summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 6635-91-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Brown to light brown solid |

| Synonyms | 5-Amino-2-methoxy-4-methylpyridine, 6-methoxy-4-methylpyridin-3-amine |

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADDNCJJHROILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287774 | |

| Record name | 5-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-91-2 | |

| Record name | 6-Methoxy-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-4-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 2 Methoxy 4 Picoline Analogs

Elucidation of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For analogs based on the 2-aminopyridine (B139424) scaffold, including derivatives of 5-amino-2-methoxy-4-picoline, several key pharmacophoric features have been identified as crucial for efficacy, particularly as kinase inhibitors. acs.orgacs.orgresearchgate.net

The primary pharmacophoric elements are:

The 2-Aminopyridine Core: This group is fundamental for interaction with the hinge region of many protein kinases, a critical component of the ATP-binding site. acs.org The exocyclic amino group typically acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen atom serves as a hydrogen bond acceptor. acs.orgosti.gov This dual interaction anchors the inhibitor to the kinase hinge, a common feature for many ATP-competitive inhibitors. acs.orgacs.org

The Methoxy (B1213986) Group (at C2): The methoxy group, as seen in this compound, can significantly influence binding affinity and selectivity. tandfonline.com Methoxy groups can enhance binding to bacterial targets due to their electron-donating nature. tandfonline.com In the context of kinase inhibitors, methoxy groups on aryl rings attached to the core scaffold often interact with hydrophobic pockets within the ATP-binding site. acs.orgnih.gov These interactions, sometimes mediated by water molecules, can contribute substantially to the compound's potency. acs.orgnih.gov The specific positioning of the methoxy group is critical; for example, in one study on ALK2 inhibitors, removal of any of the methoxy groups from a trimethoxyphenyl substituent resulted in a significant drop in inhibitory activity. acs.orgnih.gov

The Amino Group (at C5): The amino group at the 5-position can be a key point for modification to influence selectivity and physical properties. In studies on related 3,5-diaryl-2-aminopyridines, substitution at this position was explored to modulate activity and reduce off-target effects. nih.govacs.org

Computational and structural biology techniques, such as X-ray crystallography and molecular docking, have been instrumental in defining these features. acs.orgosti.govnih.govnih.gov For instance, co-crystal structures of 2-aminopyridine derivatives bound to kinases like ALK2 have visually confirmed the hydrogen bonding pattern with the hinge region and the occupation of adjacent hydrophobic pockets by substituted aryl groups. acs.orgnih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity Profiles

Systematic modification of substituents on the 2-aminopyridine scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Studies on various 2-aminopyridine series have provided detailed insights into how structural changes impact biological activity.

Modifications at the 2-Amino Position: The primary amine at the C2 position is often critical for hinge binding in kinases. acs.org Research on 2-aminopyridine ALK2 inhibitors showed that converting the primary amine to a secondary or tertiary amine led to a reduction in potency. acs.orgnih.gov Similarly, replacing the amine with a methoxy substituent also decreased potency, indicating that bulky substituents are not well-tolerated at this position, which is crucial for interacting with the kinase hinge region. acs.org

Table 1: Effect of Modification at the 2-Amino Position of a 3,5-Diaryl-2-aminopyridine ALK2 Inhibitor Data derived from studies on a 3-phenyl, 5-(3,4,5-trimethoxyphenyl)pyridine scaffold.

| Compound ID (Reference) | Modification at R³ (2-position) | Effect on Potency |

| 15 acs.orgnih.gov | -NH₂ (Primary Amine) | High Potency |

| 24 acs.org | -NHMe (Secondary Amine) | Reduced Potency |

| 25 acs.org | -NMe₂ (Tertiary Amine) | Reduced Potency |

| 28 acs.org | -OMe (Methoxy) | Decreased Potency |

Modifications at the 3- and 5-Positions: The 3- and 5-positions of the 2-aminopyridine ring are frequently substituted with aryl or other cyclic groups to access additional binding pockets and tune the molecule's properties. In a series of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the aryl ring at the 3-position were critical for potency. acs.org Replacing a 2-methoxypyridine (B126380) substituent with a 6-trifluoromethylpyridin-3-yl or 4-trifluoromethylphenyl moiety resulted in analogs with IC₅₀ values in the low nanomolar range. acs.org

In the development of ALK2 inhibitors, the substituent at the 5-position was shown to play a key role in selectivity. While a 3,4,5-trimethoxyphenyl group at this position conferred high potency, removing individual methoxy groups had distinct effects. acs.orgnih.gov The 3,5-dimethoxy derivative maintained a balance of potency and selectivity, whereas removal of other methoxy groups led to a significant decrease in BMP inhibition. acs.orgnih.gov This highlights the specific, non-equivalent roles of each methoxy group in binding to the hydrophobic pocket. acs.orgnih.gov

Table 2: Effect of Methoxy Group Removal from a 5-(3,4,5-trimethoxyphenyl) Substituent on ALK2 Inhibitor Activity Data derived from studies on a 2-amino-3-(4-phenylpiperazin-1-yl)pyridine scaffold.

| Compound ID (Reference) | Modification at R² (5-position) | Cell-Based BMP6 Inhibition IC₅₀ (nM) |

| 15 acs.orgnih.gov | 3,4,5-trimethoxyphenyl | 1.3 |

| 16 acs.orgnih.gov | 3,4-dimethoxyphenyl | 210 |

| 17 acs.orgnih.gov | 3,5-dimethoxyphenyl | 14 |

| 18 acs.orgnih.gov | 4-methoxyphenyl | 1500 |

| 19 acs.orgnih.gov | 3-methoxyphenyl | >10000 |

These studies collectively demonstrate that the biological activity and selectivity of 2-aminopyridine analogs can be finely tuned through specific substituent modifications. The electron-donating or -withdrawing nature, size, and hydrogen-bonding capacity of the substituents all play critical roles in the molecule's interaction with its biological target. researchgate.nettandfonline.comacs.org

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis, the study of the three-dimensional shapes of a molecule and their relative energies, is vital for understanding how a ligand binds to its receptor. A molecule's bioactive conformation is the specific shape it adopts when interacting with its biological target. This conformation may differ from its lowest-energy conformation in solution.

Computational methods like molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the binding modes and conformations of 2-aminopyridine derivatives. mdpi.comnih.govtandfonline.com These studies help in visualizing how the inhibitor fits into the active site and which interactions stabilize the bioactive pose. For example, MD simulations of novel 2-aminopyridine derivatives targeting ROS1/ALK kinases helped to explain the potency of certain compounds against drug-resistant mutants by revealing key hydrogen bond interactions and conformational changes upon binding. nih.gov

X-ray crystallography provides definitive experimental evidence of the bioactive conformation. In the development of thiazolo[5,4-b]pyridine (B1319707) kinase inhibitors, a hybrid of Type I and Type II inhibitor scaffolds, a co-crystal structure with the Src kinase was elucidated. nih.gov The analysis revealed that the inhibitor bound to the "DFG-out" (inactive) conformation of the kinase. nih.gov It also highlighted a key intramolecular interaction between a thiazole (B1198619) sulfur and an amide oxygen that helps lock the molecule into its bioactive conformation. nih.gov This demonstrates how understanding the preferred 3D structure is crucial for structure-based drug design.

Computational and Theoretical Investigations of 5 Amino 2 Methoxy 4 Picoline and Its Derivatives

Applications of Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ias.ac.in For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G+(d,p), are employed to predict their nucleophilicity. ias.ac.in These calculations help in understanding how substituents on the pyridine ring influence the molecule's reactivity. ias.ac.in

DFT analysis allows for the optimization of molecular geometry to its most stable conformation. researchgate.net This optimized structure is crucial for accurately predicting other properties. The theory is also used to calculate various molecular descriptors that provide insights into the molecule's behavior. For instance, the analysis of a related compound, 2-methoxy-4-methyl-5-nitropyridine, utilized DFT to study its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Furthermore, DFT is instrumental in predicting the sites of electrophilic and nucleophilic attacks, which is fundamental to understanding a molecule's chemical reactions. ajchem-a.com This predictive capability is vital in the rational design of new molecules with desired chemical properties. ajchem-a.com

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.com This method is extensively used to understand how a small molecule, such as a derivative of 5-Amino-2-methoxy-4-picoline, might interact with a biological target, typically a protein. isfcppharmaspire.com The process involves placing the ligand into the binding site of the protein and calculating the binding energy to estimate the affinity between them. researchgate.net

The identification of potential biological targets is a critical step in drug discovery. nih.gov Molecular docking studies can screen large libraries of compounds against a known protein target to identify potential inhibitors or activators. d-nb.info For example, in the study of 2-Amino-5-Methyl Pyridine, docking was used to analyze its binding mode with protein receptors, revealing a binding energy of -3.32 kcal/mol. researchgate.net

These studies provide detailed information about the interactions between the ligand and the amino acid residues in the protein's active site, such as hydrogen bonds and steric interactions. rasayanjournal.co.in This information is invaluable for understanding the mechanism of action and for designing more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is widely recognized as an effective method for rationally predicting the bioactivity of compounds and their mechanism of action. nih.gov

QSAR models are built by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are represented by molecular descriptors. researchgate.netscispace.com These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov Successful QSAR models have been developed for various biological activities, including anticancer and antimicrobial activities. researchgate.netmdpi.com

For instance, QSAR studies on 1,4-naphthoquinone (B94277) derivatives have been used to understand how structural features enhance or diminish their anticancer properties. researchgate.net Similarly, in the study of 1,2,3-triazole derivatives, QSAR models were constructed to predict their cytotoxic activities against different cancer cell lines. nih.gov These models provide valuable insights for the rational design and optimization of lead compounds in drug discovery. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD provides a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. acs.org

MD simulations are particularly useful for understanding how a ligand binds to a protein and the stability of the resulting complex. tandfonline.com For example, a 100-nanosecond MD simulation of a 5-hydroxymethylfurfural-protein complex was used to analyze its stability and dynamic behavior by examining parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). tandfonline.com

These simulations can also be used to study the behavior of molecules in different environments, such as in aqueous solutions at varying concentrations. nih.gov The information obtained from MD simulations complements findings from molecular docking and can provide a more dynamic and realistic picture of ligand-protein interactions. tandfonline.com

Pharmacophore Mapping and Virtual Screening for Ligand Discovery

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. semanticscholar.org The resulting pharmacophore model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov

This ligand-based virtual screening approach is a powerful tool for discovering new lead compounds. nih.gov For example, a pharmacophore model was developed based on camptothecin (B557342) derivatives and used to screen a database of over a million compounds to find potential topoisomerase I inhibitors. semanticscholar.org

Virtual screening can be performed using either ligand-based or structure-based approaches. d-nb.info In ligand-based screening, the search is based on the properties of known active ligands, while in structure-based screening, the 3D structure of the biological target is used to guide the search for complementary molecules. d-nb.infocresset-group.com Both methods are instrumental in modern drug discovery for identifying diverse and novel chemical scaffolds. cresset-group.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Surfaces

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the chemical reactivity of a molecule. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. numberanalytics.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another important tool for understanding molecular reactivity. It visually represents the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-deficient regions (susceptible to nucleophilic attack). tandfonline.comresearchgate.net For example, in the analysis of 5-hydroxymethylfurfural, the MEP surface was used to identify reactive sites, with red colors indicating regions of high electrostatic repulsion and blue colors representing areas of strong attraction. tandfonline.com

These computational analyses, often performed using DFT, are fundamental for predicting how a molecule will interact with other molecules and its environment, guiding the design of new compounds with specific reactivity profiles. researchgate.netresearchgate.net

Advanced Methodological Approaches in 5 Amino 2 Methoxy 4 Picoline Research

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is indispensable for probing the molecular structure of 5-Amino-2-methoxy-4-picoline. Each technique provides unique information about the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum, the protons of the methyl group, methoxy (B1213986) group, amino group, and the pyridine (B92270) ring will each produce distinct signals. The chemical shift, integration, and splitting pattern of these signals provide detailed information about the molecule's connectivity. For instance, the protons on the pyridine ring will exhibit characteristic shifts and coupling constants depending on their position relative to the nitrogen atom and other substituents. cdnsciencepub.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (CH₃) | 2.1 - 2.4 | Singlet | 3H |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Amino (NH₂) | 3.5 - 5.0 (broad) | Singlet | 2H |

| Pyridine Ring (C3-H) | 6.5 - 6.8 | Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar substituted pyridine structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₇H₁₀N₂O), the expected molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 138.17 g/mol . chemimpex.comscbt.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | chemimpex.com |

| Molecular Weight | 138.17 | chemimpex.comscbt.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine, the C-O stretching of the methoxy ether, and the C-H and C=N/C=C vibrations of the substituted pyridine ring are all expected to be visible. europa.eu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |

| Pyridine Ring | C=N and C=C Stretch | 1550 - 1620 |

| Methoxy Group | C-O Stretch | 1200 - 1270 (asymmetric) |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the spectrum is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the pyridine ring. researchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the ring. UV-Vis spectroscopy is also a valuable tool for quantitative analysis, such as determining the concentration of the compound in a solution or assessing its purity by detecting impurities that absorb at different wavelengths. europa.eu

Table 4: Expected Electronic Transitions in this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | 200 - 280 |

Chromatographic Separation and Purity Assessment Techniques for Research Materials

Chromatography is essential for separating this compound from reaction mixtures and for accurately determining its purity, a critical parameter for its use in research and synthesis. chemimpex.comcymitquimica.com

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound. Purity levels are often reported as ≥98% based on HPLC analysis. chemimpex.comcymitquimica.com A common method involves reverse-phase (RP) HPLC, where the compound is passed through a nonpolar stationary phase (like C8 or C18) with a polar mobile phase. sielc.comchromatographyonline.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the area of the main peak to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.com

Table 5: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | Newcrom R1 or similar C8/C18 column sielc.comchromatographyonline.com |

| Mobile Phase | Acetonitrile and water gradient, with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Detector | UV Detector |

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique in organic synthesis for monitoring the progress of chemical reactions. libretexts.orgnih.gov Its speed, simplicity, and low cost make it an invaluable tool for quickly assessing the status of a reaction, such as the synthesis of this compound or its derivatives. libretexts.orgnih.gov The primary goal is to observe the consumption of the starting materials and the concurrent formation of the desired product over time. libretexts.org

The methodology involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. rochester.edu To effectively monitor a reaction, three lanes are commonly spotted on the plate: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The co-spot is crucial for resolving ambiguity when the reactant and product have very similar retention factor (Rƒ) values. rochester.edu

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixtures travel at different rates depending on their polarity and affinity for the stationary phase. After development, the plate is visualized, typically using a UV lamp for UV-active compounds or by treating with a chemical stain. rochester.edu The progress of the reaction is determined by comparing the spots in the reaction mixture lane to the reference lane. Complete consumption of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction has gone to completion. libretexts.org For instance, in the synthesis of a 2-amino-4-methylpyridine (B118599) analogue, TLC was used to confirm the completion of a reaction involving 10% Pd/C in ethanol, which occurred within one hour. nih.gov

Table 1: Illustrative TLC Monitoring of a Hypothetical Synthesis

| Time (minutes) | Reactant Spot (Rƒ) | Product Spot (Rƒ) | Observations |

| 0 | 0.65 (Intense) | N/A | Only the starting material is present. |

| 30 | 0.65 (Faint) | 0.30 (Visible) | Reactant is being consumed, product is forming. |

| 60 | Absent | 0.30 (Intense) | Reaction is complete; reactant spot has disappeared. |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are essential for the unambiguous determination of the solid-state structure of crystalline materials, providing precise information about the arrangement of atoms in three-dimensional space.

Single Crystal X-Ray Diffraction (SCXRD) stands as the definitive method for determining the molecular structure of a crystalline compound. mdpi.com This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise positions of individual atoms can be determined. mdpi.comresearchgate.net

For a compound like this compound, an SCXRD analysis would provide critical data, including bond lengths, bond angles, and torsion angles. This information confirms the molecular connectivity and reveals its conformational preferences in the solid state. Furthermore, SCXRD elucidates the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the crystal lattice. researchgate.netacs.org For example, an SCXRD study of 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) revealed a complex hydrogen-bonding network forming a base-acid-base-acid ring structure. nih.gov This level of structural detail is invaluable for understanding the compound's physicochemical properties.

Table 2: Representative Data from a Single Crystal X-Ray Diffraction Analysis

| Parameter | Example Value | Description |

| Chemical Formula | C₇H₁₀N₂O | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. wikipedia.org |

| Space Group | Pna2₁ | The space group defines the crystal's symmetry elements. wikipedia.org |

| Unit Cell Dimensions | a = 17.52 Å, b = 8.97 Å, c = 11.35 Å | The lengths of the edges of the smallest repeating unit of the crystal lattice. |

| Bond Length (C-N) | 1.35 Å | The distance between the centers of two bonded atoms. |

| Bond Angle (C-N-C) | 117.5° | The angle formed between three connected atoms. |

| Hydrogen Bonds | N-H···O | Key intermolecular interactions that stabilize the crystal packing. |

Powder X-Ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline (powdered) samples. It is particularly crucial in pharmaceutical and materials science for identifying different crystalline forms, or polymorphs, of a single compound. rigaku.comresearchgate.net Polymorphs can exhibit different physical properties, such as solubility and stability, making their control and identification essential during development. researchgate.net

In a PXRD experiment, a powdered sample is exposed to X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. researchgate.net By comparing the PXRD pattern of a sample to standard patterns from known polymorphs, one can identify the crystalline form present. rigaku.com This method is fundamental for distinguishing polymorphs and can also be used to detect phase transformations induced by factors like temperature or humidity. rigaku.com Even in low-concentration formulations, advanced techniques like synchrotron XRPD can unambiguously identify different polymorphic forms. nih.gov

Table 3: Hypothetical PXRD Peak Data for Two Polymorphs of a Compound

| Polymorph Form | Characteristic Peaks (2θ degrees) |

| Form I | 8.5°, 12.1°, 15.3°, 21.8°, 25.0° |

| Form II | 9.2°, 11.5°, 18.4°, 22.1°, 27.6° |

In vitro and In vivo Biological Assay Development and Implementation for Efficacy and Mechanism Studies

The biological evaluation of this compound and its analogues involves a tiered approach, starting with in vitro assays to determine cellular activity and progressing to in vivo models to assess efficacy and mechanism in a whole organism.

In vitro assays are performed in a controlled laboratory environment, often using cell cultures. nih.gov These assays are crucial for initial screening and for elucidating the mechanism of action. For compounds with potential anticancer activity, a common approach is to use cell-based phenotypic screening against a panel of cancer cell lines. acs.orgnih.gov For example, the MTT growth inhibition assay can be used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀), providing a measure of its potency. researchgate.net A study on a styrylsulfonyl methylpyridine derivative, TL-77, used such assays to show potent growth inhibitory activity (GI₅₀ <1μM against HCT-116 cells) and selectivity for tumor cells over normal cell lines. researchgate.net Other in vitro methods include enzyme inhibition assays to see if the compound targets specific proteins like kinases, and cell cycle analysis to determine how it affects cell division. nih.govresearchgate.net

Compounds that show promise in vitro are advanced to in vivo studies, which are conducted in living organisms, typically animal models like mice or rats. acs.orgnih.gov These studies are essential for evaluating a compound's efficacy in a complex biological system. For instance, in oncology research, a compound might be administered to mice bearing human tumor xenografts to see if it can inhibit tumor growth. acs.org Efficacy can be measured by the reduction in tumor volume or an increase in survival time. In a study of 2-amino-4-methylpyridine analogues, promising compounds were evaluated in a mouse model of lipopolysaccharide-induced inflammation to assess their ability to inhibit the target enzyme iNOS in vivo. nih.gov Such studies provide critical data on whether the in vitro activity translates to a therapeutic effect in a living system. nih.gov

Table 4: Example of In Vitro and In Vivo Efficacy Data

| Assay Type | Model / Cell Line | Endpoint Measured | Result Example |

| In Vitro | HCT-116 (Colon Cancer) | Growth Inhibition (GI₅₀) | 0.85 µM |

| In Vitro | PC-3 (Prostate Cancer) | Growth Inhibition (GI₅₀) | 1.20 µM |

| In Vivo | Mouse Xenograft (HCT-116) | Tumor Growth Inhibition | 55% reduction at a given dose |

| In Vivo | Rat Inflammation Model | Biomarker Reduction (e.g., Nitric Oxide) | 45% reduction post-administration |

Preclinical Pharmacokinetic and Pharmacodynamic Evaluation for Translational Research

Before a compound can be considered for clinical trials, it must undergo preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation. nih.govsci-hub.se This phase of research is critical for translating promising laboratory findings into a potential therapeutic agent by understanding how the drug behaves in the body and how its effects relate to its concentration. nih.gov

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). acs.orgacs.org Preclinical PK studies are typically conducted in animal species such as mice, rats, or dogs to determine key parameters. nih.govacs.org These parameters include bioavailability (the fraction of an administered dose that reaches systemic circulation), clearance (the rate at which the drug is removed from the body), volume of distribution (the extent to which a drug spreads into different tissues), and half-life (the time it takes for the drug concentration to reduce by half). acs.org For example, a study of a novel (E)-styrylsulfonyl methylpyridine aimed to identify an analogue with improved oral bioavailability compared to a parent compound. researchgate.net

Pharmacodynamics (PD) describes what the drug does to the body. PD studies aim to establish a relationship between the concentration of the drug at its site of action (PK) and the magnitude of the observed biological effect. nih.gov This often involves measuring the effect on a specific biomarker over time after drug administration. For instance, in vivo PD studies for PI3Kδ inhibitors involved measuring the inhibition of the pAKT biomarker in a mouse model to confirm that the compounds engaged their target at levels achieved through systemic dosing. nih.gov The integration of PK and PD data (PK/PD modeling) is essential for predicting a therapeutic dosing regimen for human studies.

Table 5: Typical Preclinical Pharmacokinetic Parameters (Rat Model)

| Parameter | Abbreviation | Example Value | Description |

| Oral Bioavailability | F (%) | 45% | The percentage of the oral dose that reaches systemic circulation. |

| Maximum Concentration | Cₘₐₓ | 1.5 µg/mL | The highest concentration of the drug observed in the plasma. |

| Time to Cₘₐₓ | Tₘₐₓ | 1.0 hour | The time at which the maximum plasma concentration is reached. |

| Elimination Half-Life | t₁/₂ | 4.2 hours | The time required for the plasma concentration to decrease by half. |

| Clearance | CL | 25 mL/min/kg | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vss | 3.1 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. acs.org |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for Scalable Production

Green Chemistry Principles: The integration of green chemistry principles is paramount. This includes the use of less hazardous solvents, minimizing waste generation, and improving atom economy. Exploring one-pot reactions and catalytic processes can significantly enhance the environmental profile of the synthesis. beilstein-journals.org

Process Optimization: For existing routes, process optimization studies are crucial to improve yields and reduce the number of purification steps. acs.org Techniques such as Design of Experiments (DoE) can be employed to systematically optimize reaction conditions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a promising avenue for the stereoselective and efficient synthesis of picoline derivatives. acs.orgmdpi.com This approach can lead to milder reaction conditions and reduced environmental impact. mdpi.com

Flow Chemistry: Continuous flow chemistry presents an opportunity for safer, more consistent, and scalable production. acs.org This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Developing robust and cost-effective synthetic routes is a critical first step in translating the potential of 5-Amino-2-methoxy-4-picoline into real-world applications. researchgate.net

Exploration of Untapped Biological Targets and Mechanistic Pathways

While preliminary studies have indicated the biological activity of this compound, particularly its interaction with nitric oxide synthase, a vast landscape of potential biological targets remains unexplored. smolecule.com Future research should focus on:

Target Identification and Validation: High-throughput screening campaigns against a diverse range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and other enzymes, could uncover novel therapeutic applications. acs.org The structural similarity of this compound to other biologically active pyridines suggests a broad potential for interaction with various biological systems. smolecule.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting analogs can provide valuable insights into the structural features required for potent and selective biological activity. nih.gov This information is critical for the design of optimized drug candidates. For instance, studies on related 2-amino-4-methylpyridine (B118599) analogues have shown that substitutions at different positions can significantly impact potency and selectivity. nih.gov

A deeper understanding of the compound's biological interactions will be instrumental in guiding its development for specific therapeutic indications, potentially in areas like inflammation, cardiovascular disease, and oncology. smolecule.comnih.gov

Integration into Advanced Functional Materials with Tunable Properties

The unique electronic and structural properties of the picoline ring make this compound a promising candidate for incorporation into advanced functional materials. Research in this domain could explore:

Organic Electronics: The electron-rich nature of the substituted pyridine (B92270) ring suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino and methoxy (B1213986) groups offer sites for further functionalization to tune the material's electronic properties.

Sensors: The amino group can act as a recognition site for various analytes, making it a potential building block for chemical sensors. By incorporating this moiety into a polymer or onto a nanoparticle surface, it may be possible to develop sensitive and selective sensors for environmental monitoring or medical diagnostics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the amino group can coordinate with metal ions to form coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery, due to their tunable porosity and high surface area.

The versatility of this compound as a building block opens up exciting possibilities for the creation of novel materials with tailored properties for a variety of technological applications.

Synergistic Application of Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches can significantly accelerate the research and development process for this compound. This synergistic strategy can be applied across all areas of investigation:

Predictive Modeling for Synthesis: Computational tools can be used to predict reaction outcomes, optimize reaction conditions, and design more efficient synthetic routes.

In Silico Screening and Drug Design: Virtual screening of large compound libraries against biological targets can rapidly identify potential hits. univ-guelma.dz Molecular docking and molecular dynamics simulations can then be used to predict the binding mode and affinity of these hits, guiding the synthesis of the most promising candidates. univ-guelma.dzacs.orgresearchgate.net This approach saves time and resources compared to traditional high-throughput screening. univ-guelma.dz

Materials Property Prediction: Density Functional Theory (DFT) and other computational chemistry methods can be employed to predict the electronic, optical, and mechanical properties of materials incorporating this compound. univ-guelma.dz This allows for the in silico design of materials with desired functionalities before their synthesis. univ-guelma.dz

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound and its derivatives, helping to identify potential liabilities early in the drug discovery process. researchgate.net

By combining the predictive power of computational methods with the empirical validation of experimental work, researchers can navigate the complexities of drug discovery and materials science more efficiently, ultimately expediting the translation of this compound from a promising molecule to impactful applications.

常见问题

Q. What established synthetic routes are available for 5-Amino-2-methoxy-4-picoline, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration, reduction, and methoxylation of precursor pyridine derivatives. For example, refluxing 4-methylpyridine with nitric acid under controlled temperature (60–80°C) can yield nitro intermediates, which are subsequently reduced using catalysts like palladium on carbon (Pd/C) in ethanol . Optimization may include adjusting reaction time, solvent polarity (e.g., ethanol vs. methanol), and catalyst loading. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification. Yield improvements (>80%) are achievable by maintaining anhydrous conditions and inert atmospheres (argon/nitrogen) during sensitive steps .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C2, amino at C5). For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃ .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). UV detection at 254 nm is optimal for aromatic amines .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks at m/z 153.13 (C₇H₁₀N₂O), with fragmentation patterns confirming the picoline backbone .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies suggest storing the compound in amber vials at –20°C under argon to prevent oxidation and photodegradation. Accelerated degradation tests (40°C/75% relative humidity for 30 days) show <5% decomposition when sealed with PTFE-lined caps. Avoid aqueous solutions at neutral pH, as hydrolysis of the methoxy group may occur .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic substitution sites. For instance, the amino group at C5 directs electrophiles to the C3 position. Databases like Reaxys and Pistachio provide reaction templates for analogous compounds, enabling route prediction for functionalization (e.g., Suzuki coupling at C6) . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies using identical conditions (e.g., solvent, temperature) to isolate variables. For example, discrepancies in ¹³C NMR shifts may arise from solvent polarity (DMSO vs. CDCl₃) .

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for crystal structure vs. NMR) to confirm assignments. A 2023 study resolved a methoxy group positional ambiguity in a related compound via single-crystal XRD .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, given its structural analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves .

- Cell-Based Assays : Use HEK293 cells transfected with GABA receptors (homology to picoline derivatives’ targets) to measure ion channel modulation via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。